molecular formula C15H8BrN5O2 B2399919 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775536-25-8

3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2399919
CAS No.: 1775536-25-8
M. Wt: 370.166
InChI Key: HZMOWQNBDRRULV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a pyridinyl group attached to a bi-1,2,4-oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Bi-1,2,4-Oxadiazole Core: The bi-1,2,4-oxadiazole core can be synthesized through the cyclization of appropriate precursors, such as amidoximes and nitriles, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a bromophenylboronic acid is coupled with a suitable halogenated precursor of the bi-1,2,4-oxadiazole core in the presence of a palladium catalyst.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a similar cross-coupling reaction, using a pyridinylboronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and oxadiazole moieties.

    Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridinyl and oxadiazole moieties.

Scientific Research Applications

3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position.

    3-(3-Chlorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-thiadiazole: Similar structure but with a thiadiazole core instead of an oxadiazole core.

Uniqueness

The uniqueness of 3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole lies in its specific combination of functional groups and the resulting chemical properties. The presence of both bromophenyl and pyridinyl groups attached to the bi-1,2,4-oxadiazole core provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN5O2/c16-11-3-1-2-10(8-11)13-19-15(23-21-13)14-18-12(20-22-14)9-4-6-17-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOWQNBDRRULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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